3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a furan ring, and a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Furan Ring Introduction: The furan ring is introduced through a series of reactions that may involve the use of furan derivatives and appropriate catalysts.
Propanoic Acid Formation: The final step involves the formation of the propanoic acid moiety, which can be achieved through various organic synthesis techniques, including oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The Fmoc group can be removed or substituted under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohol derivatives.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial in peptide synthesis, where selective reactions are necessary to build complex peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc (tert-butoxycarbonyl) protecting groups.
Fmoc-Ser(tBu)-OH: Features an Fmoc group and a tert-butyl (tBu) protecting group.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the furan ring, which can participate in additional chemical reactions, providing more versatility in synthetic applications. The combination of the Fmoc group and the furan ring makes it particularly valuable in complex peptide synthesis and other advanced organic synthesis processes.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-14-10-11-21(29-14)20(12-22(25)26)24-23(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19-20H,12-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPLVCXWSYUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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